4-Bromo-2-fluorophenol
Overview
Description
4-Bromo-2-fluorophenol is a light brown to brown crystalline solid . It has been used in the preparation of 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs .
Synthesis Analysis
4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation. It can also be used in the synthesis of 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .Molecular Structure Analysis
4-Bromo-2-fluorophenol is a mesomorphic substance that has a helical structure. It has been shown to have ferroelectric properties and light emission, as well as being spontaneously polar . It is a dipole molecule with two hydrogen bonds on each side of the molecule .Chemical Reactions Analysis
4-Bromo-2-fluorophenol can be used as a starting material for the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation. It can also be used in the synthesis of 2-Phenylpyran-4-ones for active cyclooxygenase-2 inhibitor evaluation .Physical And Chemical Properties Analysis
4-Bromo-2-fluorophenol has a molecular formula of C6H4BrFO and a molecular weight of 191.00 g/mol . It is a liquid at 20°C and should be stored under inert gas . It has a density of 1.8±0.1 g/cm3, a boiling point of 206.1±20.0 °C at 760 mmHg, and a flash point of 98.9±0.0 °C .Scientific Research Applications
Synthesis of Halogenated Anisoles
4-Bromo-2-fluorophenol serves as a starting material for synthesizing 4-Bromo-2-fluoro-6-iodoanisole through iodination and methylation processes .
Cyclooxygenase-2 Inhibitor Evaluation
This compound is used in the preparation of 2-Phenylpyran-4-ones , which are evaluated for their potential as active cyclooxygenase-2 inhibitors .
Pyridone Derivatives
Researchers utilize 4-Bromo-2-fluorophenol for synthesizing 1,4-Disubstituted 3-cyano-2-pyridones , which have various applications in medicinal chemistry .
Imidazolium-based Compounds
The compound is also a precursor for creating dicationic imidazolium-based compounds that have significance in materials science .
Benzoxaborole Analogs
It is involved in the production of 6-(aminomethylphenoxy)benzoxaborole analogs , which are important in pharmaceutical research .
Cyclohexadienone Derivatives
Another application includes the preparation of 4,4-difluoro-2-bromo-cyclohexadienone , a compound used in organic synthesis .
Safety and Hazards
When handling 4-Bromo-2-fluorophenol, avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
4-Bromo-2-fluorophenol is a chemical compound that can be used as a starting material for the synthesis of various other compounds . .
Mode of Action
It is primarily used as a starting material in the synthesis of other compounds . For instance, it can be used in the synthesis of 4-Bromo-2-fluoro-6-iodoanisole via iodination and methylation .
Biochemical Pathways
It is used in the synthesis of 2-phenylpyran-4-ones, which are evaluated for their inhibitory activity against cyclooxygenase-2 . This suggests that 4-Bromo-2-fluorophenol might indirectly influence the cyclooxygenase-2 pathway.
Pharmacokinetics
It is known to have a high lipophilicity, which could potentially influence its bioavailability .
Result of Action
As a starting material in the synthesis of other compounds, its effects would largely depend on the properties of the synthesized compounds .
Action Environment
It is recommended to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions could potentially affect its stability.
properties
IUPAC Name |
4-bromo-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVOZMPTISNBDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175271 | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorophenol | |
CAS RN |
2105-94-4 | |
Record name | 4-Bromo-2-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2105-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002105944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-bromo-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the halogen substituent at the 4-position influence the metabolism of 4-halo-2-fluorophenols?
A1: Research indicates that the type of halogen at the 4-position significantly impacts the Phase II metabolism, specifically the ratio of sulfation to glucuronidation, of 4-halo-2-fluorophenols. Studies using rat models revealed that when the 2-fluoro-4-halophenols were formed from the respective 3-halo-fluorobenzenes, the sulfation to glucuronidation ratio decreased as the halogen changed from fluorine to chlorine to bromine []. Interestingly, this effect was less pronounced when the 2-fluoro-4-halophenols were directly administered, suggesting an influence of the initial metabolic step on the subsequent conjugation reactions [].
Q2: What is the role of hydrophobicity in the glucuronidation of 4-halo-2-fluorophenols?
A2: The increasing hydrophobicity of the 4-halo-2-fluorophenols, moving from fluorine to bromine substitution, appears to be a key factor influencing their glucuronidation []. In vitro studies demonstrated a decrease in the apparent Km for glucuronidation with increasing halogen size, implying a higher affinity of the enzyme for the more hydrophobic substrates []. This observation is attributed to the enhanced accumulation of hydrophobic compounds in the lipid membrane environment of UDP-glucuronyltransferases, thereby facilitating their interaction with the enzyme and subsequent conjugation [].
Q3: Is there evidence of intramolecular hydrogen bonding influencing the 1hJFH spin-spin coupling in 4-Bromo-2-fluorophenol?
A3: Contrary to previous assumptions, recent research employing quantum theory of atoms in molecules analysis did not identify a bond critical point between the hydroxyl (-OH) and fluorine (-F) moieties in 4-Bromo-2-fluorophenol []. This finding suggests that intramolecular hydrogen bonding is not the driving force behind the observed 1hJFH spin-spin coupling in this molecule []. Instead, the coupling is attributed to through-space interactions (nTSJFH coupling), primarily mediated by electron cloud overlap between the fluorine and hydrogen atoms [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.